Methyl 18-methyleicosanoate
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Overview
Description
Methyl 18-methyleicosanoate is an organic compound with the molecular formula C22H44O2 and a molecular weight of 340.5836 g/mol It is a methyl ester derivative of 18-methyleicosanoic acid, characterized by a long hydrocarbon chain with a methyl group at the 18th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 18-methyleicosanoate typically involves the esterification of 18-methyleicosanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the transesterification of triglycerides containing 18-methyleicosanoic acid. This process involves the reaction of the triglycerides with methanol in the presence of a base catalyst like sodium methoxide, resulting in the formation of methyl esters and glycerol as a byproduct .
Chemical Reactions Analysis
Types of Reactions: Methyl 18-methyleicosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 18-methyleicosanoic acid or 18-methyleicosanone.
Reduction: Formation of 18-methyleicosanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 18-methyleicosanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 18-methyleicosanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it may exert its effects through the activation or inhibition of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Methyl eicosanoate: A methyl ester of eicosanoic acid with a similar structure but lacking the methyl group at the 18th position.
Methyl 18-methylnonadecanoate: Another methyl ester with a similar structure but differing in the length of the hydrocarbon chain.
Uniqueness: Methyl 18-methyleicosanoate is unique due to the presence of the methyl group at the 18th position, which can influence its physical and chemical properties, as well as its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C22H44O2 |
---|---|
Molecular Weight |
340.6 g/mol |
IUPAC Name |
methyl 18-methylicosanoate |
InChI |
InChI=1S/C22H44O2/c1-4-21(2)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(23)24-3/h21H,4-20H2,1-3H3 |
InChI Key |
IOOSSZGDUSBSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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